molecular formula C9H11NOS B2773411 1-(Thiophene-2-carbonyl)pyrrolidine CAS No. 69340-21-2

1-(Thiophene-2-carbonyl)pyrrolidine

Cat. No. B2773411
CAS RN: 69340-21-2
M. Wt: 181.25
InChI Key: YLGKFZHNWGCUPQ-UHFFFAOYSA-N
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Patent
US04239769

Procedure details

Pyrrolidine (47 ml) was added to 2-thiophene carbonyl chloride (40 g) in toluene below 10°. After 11/2 hr, water was added. The product was extracted with ethyl acetate, crystallised from toluene and recrystallised from light petroleum (b.p. 60°-80°)/ethyl acetate to give white crystals (40 g) m.p. 66°-68°; TLC silica/ethyl acetate Rf 0.5.
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11](Cl)=[O:12].O>C1(C)C=CC=CC=1>[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:12]

Inputs

Step One
Name
Quantity
47 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
40 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
crystallised from toluene
CUSTOM
Type
CUSTOM
Details
recrystallised from light petroleum (b.p. 60°-80°)/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 40 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.